molecular formula C25H28ClFN2O4S B608582 Linrodostat mesylate CAS No. 2221034-29-1

Linrodostat mesylate

Cat. No.: B608582
CAS No.: 2221034-29-1
M. Wt: 507.0 g/mol
InChI Key: LZNFBNWGSDOVIO-WNDXPBGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linrodostat mesylate is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to create an immunosuppressive microenvironment, allowing them to evade the immune system. By inhibiting IDO1, this compound aims to restore immune surveillance and enhance the efficacy of cancer immunotherapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linrodostat mesylate involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of starting materials such as substituted anilines and cyclohexanones.

    Functional Group Modifications:

    Mesylate Formation: The final step involves the conversion of the free base to its mesylate salt form, enhancing its solubility and bioavailability.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Linrodostat mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potential variations in their pharmacological activity and stability .

Scientific Research Applications

Linrodostat mesylate has a wide range of scientific research applications, particularly in the fields of:

    Chemistry: Used as a model compound to study IDO1 inhibition and its effects on tryptophan metabolism.

    Biology: Investigated for its role in modulating immune responses and its potential to reverse tumor-induced immunosuppression.

    Medicine: Undergoing clinical trials for various cancers, including bladder cancer, head and neck cancer, and non-small cell lung cancer. .

    Industry: Potential applications in the development of new cancer therapies and as a tool for studying immune modulation in preclinical models.

Mechanism of Action

Linrodostat mesylate exerts its effects by selectively inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine. By occupying the heme cofactor-binding site of IDO1, this compound prevents the enzyme’s activation, thereby reducing kynurenine levels. This restoration of tryptophan levels and reduction of immunosuppressive kynurenine helps to reinvigorate effector T-cell proliferation and enhance anti-tumor immune responses .

Comparison with Similar Compounds

Linrodostat mesylate is compared with other IDO1 inhibitors such as:

    Epacadostat: Another potent IDO1 inhibitor, but with different pharmacokinetic properties and clinical trial outcomes.

    Navoximod: An IDO1 inhibitor with a distinct chemical structure and mechanism of action.

    Indoximod: Unlike this compound, indoximod works by modulating the downstream effects of IDO1 activity rather than directly inhibiting the enzyme.

Uniqueness

This compound stands out due to its high selectivity for IDO1, favorable pharmacokinetic profile, and promising results in preclinical and clinical studies. Its ability to specifically target the IDO1 pathway without affecting other related enzymes makes it a valuable candidate for combination therapies in cancer treatment .

Properties

CAS No.

2221034-29-1

Molecular Formula

C25H28ClFN2O4S

Molecular Weight

507.0 g/mol

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid

InChI

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1

InChI Key

LZNFBNWGSDOVIO-WNDXPBGESA-N

SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linrodostat mesylate;  BMS-986205;  BMS 986205;  BMS986205;  ONO-7701;  ONO 7701;  ONO7701;  F-001287;  F001287;  F001287;  Linrodostat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linrodostat mesylate
Reactant of Route 2
Linrodostat mesylate
Reactant of Route 3
Linrodostat mesylate
Reactant of Route 4
Reactant of Route 4
Linrodostat mesylate
Reactant of Route 5
Linrodostat mesylate
Reactant of Route 6
Linrodostat mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.